2,2',6,6'-Tetrachlorobiphenyl

Beschreibung

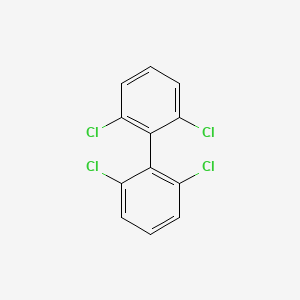

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichloro-2-(2,6-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAGFNRKXSYIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=CC=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065983 | |

| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15968-05-5 | |

| Record name | 2,2′,6,6′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15968-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-Tetrachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',6,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1150VTX8QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Biogeochemical Cycling of 2,2 ,6,6 Tetrachlorobiphenyl

Sources and Release Pathways of 2,2',6,6'-Tetrachlorobiphenyl into Environmental Compartments

Inadvertent Formation during Industrial Processes (e.g., Pigment and Polymer Production)

While the intentional production of polychlorinated biphenyls (PCBs) has been banned in many countries for decades, certain PCB congeners, including this compound (PCB 54), continue to be unintentionally formed and released into the environment. nih.govresearchgate.net This inadvertent production is a significant ongoing source of PCB contamination.

A primary pathway for the unintentional formation of PCBs is during the manufacturing of certain pigments and dyes. researchgate.netacs.org Specifically, diarylide yellow and phthalocyanine (B1677752) pigments have been identified as sources of PCBs. acs.orgwa.gov The chemical processes involved in creating these pigments can lead to the synthesis of various PCB congeners as byproducts. acs.org For instance, the production of phthalocyanine blue pigments can generate lower chlorinated PCBs from the reaction medium, chlorobenzene. acs.org Phthalocyanine green is then derived from the chlorination of phthalocyanine blue. acs.org Although PCB 11 is a well-known indicator of pigment-related PCB contamination, a variety of other congeners, including those with different chlorination levels, have also been detected. acs.org

Polymers and other industrial processes can also contribute to the inadvertent formation of PCBs. wa.gov These compounds can be generated as byproducts in manufacturing processes that utilize chlorinated compounds as either reactants or solvents. wa.gov

Legacy Contamination from Historical PCB Applications

Prior to being banned in the late 1970s, PCBs were widely used in a variety of industrial and commercial applications due to their chemical stability and insulating properties. ca.govwikipedia.org These historical uses have resulted in a significant legacy of environmental contamination that persists today. wa.gov

PCBs were commonly used as coolants and insulating fluids in electrical equipment such as transformers and capacitors. ca.govnih.gov They were also utilized as plasticizers in paints, plastics, and rubber products, as well as in caulking, wood floor finishes, and fluorescent light ballasts in buildings constructed before 1980. nih.govca.gov The disposal of old electrical equipment and the deterioration of these building materials continue to release PCBs into the environment. who.int

These legacy sources act as reservoirs of PCBs, slowly leaching them into the soil, water, and air. nih.govwa.gov The persistence of these compounds means that even decades after their production was halted, they remain a significant environmental concern. ca.gov

Environmental Occurrence and Distribution of this compound

Global and Regional Distribution in Atmospheric, Aquatic, and Terrestrial Matrices

Due to their persistence and ability to be transported over long distances, PCBs, including this compound, are found in environmental compartments across the globe. researchgate.net They are routinely detected in the air, water, soil, and sediments. researchgate.net

Atmosphere: PCB concentrations in the air vary depending on the location, with lower levels typically found over oceans and in non-industrialized regions. However, atmospheric transport is a major pathway for the widespread distribution of these compounds. Volatilization from contaminated surfaces and aerosol formation allow PCBs to travel long distances before being deposited through wet or dry deposition.

Aquatic Environments: In aquatic systems, PCBs tend to adsorb strongly to sediments due to their low water solubility. who.int This makes sediments a significant sink and long-term reservoir for these contaminants. researchgate.net

Terrestrial Environments: In soil, the adsorption of PCBs generally increases with the level of chlorination and the organic carbon content of the soil. who.int This leads to their accumulation in terrestrial ecosystems.

Biota: The lipophilic (fat-loving) nature of PCBs leads to their bioaccumulation in the fatty tissues of organisms. This results in biomagnification, where concentrations increase at higher trophic levels of the food chain. researchgate.net Consequently, PCBs are found in a wide range of wildlife, from aquatic invertebrates to fish and birds. researchgate.netwho.int

Spatial and Temporal Trends in Environmental Concentrations

The spatial distribution of PCBs is heavily influenced by historical and ongoing sources. researchgate.net Industrialized areas tend to have higher concentrations of PCBs in the environment due to a greater density of historical use and inadvertent production sites. researchgate.net For example, a study in the Seine River Basin showed varying concentrations of PCBs in soils, reflecting the influence of local sources. wits.ac.za

Over time, there have been general downward trends in the environmental concentrations of many legacy PCBs since their production was banned. acs.org However, these declines have slowed in recent years. acs.org Furthermore, the concentrations of unintentionally produced PCBs, such as those from pigments, may exhibit different temporal trends. acs.org

A study of organohalogens in guillemot eggs from Northwestern Europe revealed a significant annual decrease of 13% for PCB-153, a common and abundant congener. diva-portal.org In contrast, some other organohalogen compounds showed much smaller rates of decline. diva-portal.org This highlights the complex and congener-specific nature of temporal trends in PCB contamination.

Environmental Transport and Fate of this compound

The environmental transport and ultimate fate of this compound are governed by a complex interplay of its physicochemical properties and various environmental processes. clu-in.org

Key properties influencing its behavior include its low water solubility, high octanol-water partition coefficient (indicating a tendency to partition into fatty tissues and organic matter), and vapor pressure. clu-in.org These characteristics contribute to its persistence and widespread distribution. researchgate.net

The primary transport pathways for PCBs are atmospheric transport and partitioning in aquatic and terrestrial systems. clu-in.org Once released, they can volatilize into the atmosphere and be carried long distances before being redeposited. In water and soil, they readily adsorb to particulate matter and sediments. who.int

The transformation of PCBs in the environment occurs through both abiotic and biotic processes, although these are generally slow. who.intclu-in.org

Biodegradation: Microbial degradation is a potential pathway for the breakdown of PCBs. However, the rate and extent of biodegradation are highly dependent on the degree of chlorination. Generally, less chlorinated congeners are more readily biodegradable, while highly chlorinated ones are more resistant.

Photolysis: PCBs can be broken down by sunlight (photolysis), particularly in the atmosphere and surface waters. clu-in.org

Metabolism: In living organisms, PCBs can be metabolized by enzymes, such as the cytochrome P450 system, into more polar metabolites that can be more easily excreted. nih.gov The rate of metabolism varies significantly between different PCB congeners. nih.gov

The persistence of this compound is influenced by its specific chlorine substitution pattern. Its estimated air half-life is in the range of 3.01 to 3.28 days. The strong adsorption of highly chlorinated PCBs to soil and sediment contributes to their long half-lives in these compartments, which can range from months to years. who.int

Data Table: Physicochemical Properties of Selected Tetrachlorobiphenyls

| Compound (IUPAC Name) | CAS RN | Chlorine Positions | LogPa | Air Half-Life (Days)b |

|---|---|---|---|---|

| 2,2',4,6-Tetrachlorobiphenyl | 62796-65-0 | 2,2',4,6 | 5.97 | 3.01–3.19 |

| This compound | 15968-05-5 | 2,2',6,6' | 6.12 | 3.01–3.28 |

| 3,3',4,4'-Tetrachlorobiphenyl | 32598-13-3 | 3,3',4,4' | 6.45 | 2.88–3.16 |

| 2,2',4,4'-Tetrachlorobiphenyl | 35693-99-3 | 2,2',4,4' | 6.30 | 3.16–3.35 |

aLogP values from computational models.

bPredicted air half-lives using machine learning models.

Atmospheric Transport Processes: Volatilization, Aerosol Formation, and Deposition

The widespread distribution of PCBs, including this compound, is largely attributed to their ability to undergo atmospheric transport. This process involves several key stages:

Volatilization: PCBs can be released into the atmosphere from contaminated sources such as soil and water surfaces. clu-in.org The rate of volatilization is influenced by factors like soil moisture and organic carbon content, with higher rates observed in moist soils with low organic carbon. clu-in.org Studies have shown that less chlorinated PCBs are more likely to volatilize from water surfaces. clu-in.org The process of "wicking," where the compound moves with evaporating surface water, can enhance the volatilization of PCBs from soil. clu-in.org

Aerosol Formation: Once in the atmosphere, PCBs can exist in both the vapor phase and adsorbed to aerosol particles. clu-in.org Vapor-phase PCBs are considered more mobile and can be transported over longer distances. clu-in.org

Deposition: PCBs are removed from the atmosphere through wet and dry deposition. clu-in.org Wet deposition occurs when PCBs are scavenged by precipitation, while dry deposition involves the settling of particle-bound PCBs. epa.govnoaa.gov Atmospheric deposition is a dominant source of PCBs to surface waters. clu-in.org

Hydrological Transport: Dissolution, Sedimentation, and Water Column Dynamics

In aquatic environments, the transport of this compound is governed by its low water solubility and strong tendency to adsorb to particles. researchgate.net

Dissolution and Transport: PCBs are practically insoluble in water, which limits their transport in the dissolved phase. However, even at low concentrations, they can be transported by diffusion and water currents. clu-in.org The presence of dissolved organic matter can influence the partitioning of PCBs in the water column. kobe-u.ac.jp

Sedimentation: Due to their hydrophobicity, PCBs readily sorb to suspended solids and sediments in the water column. clu-in.org Higher chlorinated congeners, in particular, have a strong affinity for sediment particles. clu-in.org This process leads to the accumulation of PCBs in bottom sediments, which can act as long-term reservoirs. who.int

Water Column Dynamics: The resuspension of contaminated sediments can reintroduce PCBs into the water column. umd.edu Once in the water, PCBs can partition between the dissolved phase and particulate matter, influencing their bioavailability and subsequent transport. umd.edu

Soil and Sediment Interactions: Sorption and Immobilization

The interaction of this compound with soil and sediment is a critical factor controlling its environmental mobility and availability.

Sorption: PCBs exhibit strong sorption to soil and sediment, a process largely driven by the organic carbon and clay content of the matrix. who.int The sorption of PCBs generally increases with the degree of chlorination. who.int The soil and sediment sorption coefficient (Koc) is a key parameter used to quantify this interaction. For this compound, a log Koc value of 5.11 has been reported. clu-in.org

Immobilization: The strong binding of PCBs to soil and sediment particles significantly retards their movement, effectively immobilizing them. inchem.org This high sorption affinity means that PCBs are unlikely to migrate to groundwater. clu-in.org However, soils can also act as reservoirs, releasing PCBs back into the atmosphere through volatilization. clu-in.org

Table 1: Observed Soil and Sediment Sorption Coefficients (Koc) for Selected PCB Congeners

| Compound | Log Koc | Reference(s) |

| Biphenyl (B1667301) | 3.27 | Meylan et al. 1992 clu-in.org |

| 2,2',6,6'-CB | 5.11 | Steen et al. 1978 clu-in.org |

| 2,3',4',5-CB | 5.02 | Steen et al. 1978 clu-in.org |

| 2,2',4,5,5'-CB | 5.79, 5.93 | Gschwend and Wu 1985 clu-in.org |

| 2,2',3,4,4',5'-CB | 6.16 | Gschwend and Wu 1985 clu-in.org |

| 2,2',4,4',5,5'-CB | 5.62, 4.78–6.87, 6.85, 6.47 | Karickhoff 1981; Horzempa and Di Toro 1983; Girvin and Scott 1997 clu-in.org |

| 2,2',4,4',6,6'-CB | 6.08 | Karichoff 1981 clu-in.org |

CB = Chlorobiphenyl

Bioaccumulation and Bioconcentration Mechanisms in Aquatic and Terrestrial Organisms

This compound, like other PCBs, is highly lipophilic, meaning it has a strong affinity for fats and lipids. This property drives its accumulation in the tissues of living organisms.

Bioconcentration and Bioaccumulation: Bioconcentration refers to the uptake of a chemical from the surrounding water, while bioaccumulation includes uptake from both water and food. api.org PCBs can be taken up by aquatic organisms through respiration (gills) and from ingested food and sediment. api.org Due to their lipophilic nature, PCBs tend to accumulate in fatty tissues. nih.gov

Factors Influencing Accumulation: The degree of bioaccumulation is influenced by several factors, including the organism's physiology, diet, metabolic rate, and the chemical's properties. api.orgrug.nl For instance, the ability of an organism to metabolize and eliminate a chemical can significantly affect the magnitude of bioaccumulation. api.org In aquatic food webs, nutrient availability can influence the uptake of PCBs by phytoplankton, which then affects transfer to zooplankton. researchgate.net

Bioconcentration Factors (BCFs): BCFs are used to quantify the potential of a chemical to concentrate in an organism from the water. Log BCF values for PCBs can range from 3.26 for monochlorinated biphenyls to 5.27 for hexachlorinated biphenyls.

Trophic Transfer and Biomagnification within Ecological Food Webs

Once in an ecosystem, this compound can be transferred through the food web, leading to increased concentrations at higher trophic levels, a process known as biomagnification. rug.nlymparisto.fi

Trophic Transfer: PCBs enter the food chain at the lowest trophic levels, such as phytoplankton, and are then transferred to organisms that consume them, like zooplankton and small fish. researchgate.netepa.gov This transfer continues up the food chain as larger predators consume smaller, contaminated organisms. int-res.com

Biomagnification: Because PCBs are persistent and not easily metabolized, their concentrations increase at each successive trophic level. clu-in.orgrug.nl This has been demonstrated in terrestrial, freshwater, and marine food webs. rug.nl Marine mammals and seabirds, which are at high trophic levels, often exhibit high concentrations of PCBs. rug.nl

Analytical Methodologies for 2,2 ,6,6 Tetrachlorobiphenyl Quantification and Characterization

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of 2,2',6,6'-tetrachlorobiphenyl is its extraction from the sample matrix. cdc.govresearchgate.net The choice of technique depends on the matrix type, whether it's environmental (e.g., soil, sediment, water) or biological (e.g., tissues, serum, plasma). cdc.govepa.govnih.gov Common objectives are to efficiently isolate the analyte from the bulk sample while minimizing the co-extraction of interfering substances. cdc.gov

For solid samples like soil, sediment, and tissues, established methods include Soxhlet extraction, pressurized fluid extraction (PFE), and ultrasonic extraction. epa.govthermofisher.com Aqueous samples are typically extracted using separatory funnels with a suitable solvent (liquid-liquid extraction) or by passing the sample through a solid-phase extraction (SPE) cartridge that retains the PCBs. cdc.govepa.gov

Following extraction, a "cleanup" step is almost always necessary to remove co-extracted compounds, such as lipids from biological samples, that can interfere with chromatographic analysis. cdc.govthermofisher.com Common cleanup techniques include:

Gel Permeation Chromatography (GPC): Separates compounds based on their molecular size, effectively removing large molecules like lipids. cdc.gov

Adsorption Chromatography: Utilizes materials like silica (B1680970) gel, Florisil, or activated carbon to separate PCBs from other classes of compounds. cdc.govepa.gov For instance, a multi-column approach combining silica/acid and carbon/glass fiber columns can be used to fractionate PCB extracts into groups, such as non-ortho and mono/di-ortho PCBs. nih.gov

Sulfuric Acid Treatment: A common method for lipid removal in extracts from biological tissues. scispace.com

The table below summarizes various extraction and cleanup techniques applicable to different matrices.

Table 1: Common Sample Preparation and Extraction Techniques

| Technique | Matrix Type(s) | Principle | Reference(s) |

|---|---|---|---|

| Extraction | |||

| Soxhlet Extraction | Solids (Soil, Sediment, Tissue) | Continuous solid-liquid extraction with a refluxing solvent. | epa.govthermofisher.com |

| Pressurized Fluid Extraction (PFE) | Solids (Soil, Sediment, Tissue) | Uses elevated temperatures and pressures to increase extraction efficiency. | epa.gov |

| Solid-Phase Extraction (SPE) | Aqueous | Analyte is partitioned onto a solid sorbent, then eluted with a small volume of solvent. | cdc.govepa.gov |

| Liquid-Liquid Extraction (LLE) | Aqueous | Analyte is partitioned from the aqueous phase into an immiscible organic solvent. | cdc.govepa.gov |

| Cleanup | |||

| Gel Permeation Chromatography | Biological Tissues, Fats | Size-exclusion chromatography to remove large molecules like lipids. | cdc.gov |

| Silica Gel/Florisil Column | Environmental & Biological Extracts | Adsorption chromatography to remove polar interferences. | cdc.govepa.gov |

Chromatographic Separation Techniques

High-resolution gas chromatography (GC) is the cornerstone for separating individual PCB congeners, including this compound, from complex mixtures. cdc.gov The choice of capillary column and detector is crucial for achieving the required selectivity and sensitivity. cdc.govepri.com

Gas chromatography coupled with an electron capture detector (GC-ECD) is a traditional and highly sensitive method for analyzing halogenated compounds like PCBs. cdc.govepri.com The ECD is exceptionally sensitive to electronegative compounds, making it ideal for detecting chlorinated molecules at trace levels. cdc.govcore.ac.uk

For congener-specific analysis, high-resolution capillary columns are employed. cdc.gov While a single column cannot separate all 209 PCB congeners, the use of specific stationary phases can resolve many, including this compound. cdc.govdiva-portal.org The identification is based on comparing the retention time of a peak in the sample chromatogram to that of a certified reference standard. sccwrp.orglgcstandards.com However, because different congeners can have similar retention times (co-elution), confirmation on a second column with a different stationary phase is often required for robust identification. epri.comkeikaventures.com

Gas chromatography-mass spectrometry (GC-MS) provides more definitive identification than GC-ECD. keikaventures.com While GC separates the components of the mixture, the mass spectrometer bombards the eluting molecules with electrons, causing them to ionize and break into characteristic fragments. The resulting mass spectrum serves as a "fingerprint" for the compound. wisa.org.za For this compound (C₁₂H₆Cl₄), the molecular ion cluster around a mass-to-charge ratio (m/z) of 292 is a key identifier. nerc.ac.uknih.gov

GC-MS can be operated in two modes:

Full Scan: The MS scans a wide range of m/z values, providing a complete mass spectrum that can be compared to spectral libraries (e.g., NIST) for identification. wisa.org.zanerc.ac.uk

Selected Ion Monitoring (SIM): The MS is set to monitor only a few specific ions characteristic of the target analyte. scielo.br This mode significantly increases sensitivity and selectivity, allowing for lower detection limits. scielo.br

GC-MS is widely used for the quantification of PCB congeners in environmental and biological samples, often employing isotope dilution techniques where a known amount of a ¹³C-labeled version of the congener is added as an internal standard. thermofisher.comresearchgate.net

For extremely complex samples where standard GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolving power. dioxin20xx.orgchemistry-matters.com In GCxGC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. chemistry-matters.comazom.com This results in a two-dimensional separation, spreading the compounds over a 2D plane and resolving many co-elutions that occur in single-dimension GC. dioxin20xx.orgazom.com

When coupled with a mass spectrometer (GCxGC-MS), this technique provides unparalleled separation and identification capabilities. gcms.cz It is particularly beneficial for separating PCB congeners from other persistent organic pollutants (POPs) in a single analysis, which can reduce sample preparation time and costs. dioxin20xx.orggcms.cz The structured nature of GCxGC chromatograms, where chemically similar compounds appear in distinct regions of the 2D plot, aids in identification. azom.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Advanced Detection and Confirmation Techniques (e.g., GC-MS/MS)

Tandem mass spectrometry (GC-MS/MS) offers a higher level of selectivity and sensitivity compared to single-quadrupole GC-MS. gcms.czgcms.cz In this technique, a specific "precursor" ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific "product" ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and significantly reduces background noise from the sample matrix. gcms.cz

This enhanced selectivity allows for simpler sample cleanup procedures and achieves very low detection limits, making it a powerful tool for trace analysis of PCBs in challenging matrices like biological tissues and environmental extracts. thermofisher.comgcms.czgcms.cz Studies have demonstrated that GC-MS/MS is a reliable and robust tool for the routine analysis of PCBs, providing high sensitivity and accuracy. nih.govgcms.cz

Table 2: Comparison of Chromatographic Techniques

| Technique | Principle of Detection | Key Advantage(s) | Key Limitation(s) | Reference(s) |

|---|---|---|---|---|

| GC-ECD | Electron capture by electronegative compounds. | High sensitivity for halogenated compounds, cost-effective. | Less specific than MS; potential for co-elution and misidentification. | cdc.govepri.com |

| GC-MS | Mass-to-charge ratio of ionized compound and its fragments. | Definitive identification via mass spectrum; high specificity in SIM mode. | Less sensitive than ECD in full-scan mode. | keikaventures.comwisa.org.zascielo.br |

| GCxGC-MS | Two-dimensional separation followed by mass analysis. | Greatly increased peak capacity and resolving power for complex samples. | Complex data processing; higher instrument cost. | dioxin20xx.orgchemistry-matters.comgcms.cz |

| GC-MS/MS | Specific precursor-to-product ion transitions. | Superior selectivity and sensitivity; minimizes matrix interference. | Requires method development for each compound; instrument cost. | nih.govgcms.czgcms.cz |

Method Validation and Quality Assurance in Congener-Specific Analysis

To ensure the reliability and accuracy of data, analytical methods for this compound must be rigorously validated. researchgate.netemb.gov.ph Method validation involves demonstrating that the analytical procedure is suitable for its intended purpose. Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration. researchgate.net Calibration curves should have a high correlation coefficient (e.g., R² > 0.99). researchgate.net

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing spiked samples (measuring the percent recovery) or certified reference materials (CRMs). nih.govresearchgate.net Recoveries for PCBs in fruit and vegetable extracts, for example, have been reported in the range of 55-95%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%COV). nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. thermofisher.comresearchgate.net For example, a GC-MS method for soil analysis reported an LOD of 0.002 mg/kg and an LOQ of 0.005 mg/kg for PCB congeners. researchgate.net

Quality assurance (QA) and quality control (QC) are essential components of the analytical process. emb.gov.phcdc.govcdc.gov This includes the regular analysis of method blanks (to check for contamination), laboratory control samples, duplicate samples, and CRMs from institutions like the National Institute of Standards and Technology (NIST). epa.govnj.gov The use of isotopically labeled internal standards is also a critical QA/QC measure to correct for variations in extraction efficiency and instrument response. thermofisher.comgcms.cz

Transformation and Degradation Pathways of 2,2 ,6,6 Tetrachlorobiphenyl

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a chemical substance by non-biological processes. For 2,2',6,6'-Tetrachlorobiphenyl, these processes primarily include photolysis, oxidation, and hydrolysis.

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for polychlorinated biphenyls (PCBs) in both aquatic and atmospheric environments. In the atmosphere, the estimated half-life of this compound is between 3.01 and 3.28 days. The process involves the absorption of solar radiation, which can lead to the cleavage of carbon-chlorine bonds. clu-in.org In aquatic systems, photolysis is also considered a viable degradation process. The rate and extent of photolysis can be influenced by the presence of other substances in the water that can act as photosensitizers. clu-in.org

Oxidation and hydrolysis are generally not significant degradation pathways for PCBs in the aquatic environment. PCBs exhibit considerable chemical stability and are largely inert to oxidation and hydrolysis under typical environmental conditions. While oxidation can lead to hydroxylated products, and hydrolysis can theoretically occur, these reactions are generally slow for highly chlorinated biphenyls. smolecule.com

Photolysis in Aquatic Environments and Atmospheric Phases

Biotransformation and Biodegradation Pathways

Biotransformation and biodegradation involve the breakdown of this compound by living organisms, primarily microorganisms. These processes are crucial for the ultimate removal of this compound from the environment.

A variety of bacteria and fungi have demonstrated the ability to degrade PCBs, although the efficiency of this degradation is highly dependent on the degree and pattern of chlorine substitution. tandfonline.com Generally, less chlorinated biphenyls are degraded more rapidly than their more highly chlorinated counterparts. The presence of chlorine atoms at the ortho positions (2, 2', 6, and 6') in this compound presents significant steric hindrance, making it particularly resistant to microbial attack. uva.nlnih.gov

Table 1: Microbial Genera Involved in PCB Degradation

| Microorganism Type | Genera | Degradation Capability |

|---|---|---|

| Bacteria | Alcaligenes, Acinetobacter, Pseudomonas, Burkholderia, Pandoraea | Capable of degrading a range of PCB congeners, often through aerobic pathways involving dioxygenase enzymes. uva.nlnio.res.inasm.orgnih.gov |

Under aerobic conditions, the primary mechanism for bacterial degradation of PCBs is initiated by a dioxygenase enzyme. nih.gov This enzyme, known as biphenyl (B1667301) dioxygenase (BPDO), attacks the biphenyl structure, typically targeting an unchlorinated or less chlorinated ring. uva.nlasm.org The enzyme incorporates two atoms of oxygen into the aromatic ring, forming a cis-dihydrodiol. nio.res.in This is followed by dehydrogenation and subsequent ring cleavage. uva.nl

However, the four ortho-chlorine atoms in this compound make it highly resistant to this type of enzymatic attack. uva.nlnih.gov While some engineered or specific strains of bacteria might show limited activity, it is generally considered a recalcitrant congener under aerobic conditions. uva.nlnih.gov For instance, some studies have shown that congeners with two chlorines in the ortho positions of a single ring (2,6-) or on both rings (2,2'-) exhibit very poor degradability. asm.org

Table 2: Key Enzymes in Aerobic PCB Degradation

| Enzyme | Function | Typical Substrates |

|---|---|---|

| Biphenyl Dioxygenase (BPDO) | Catalyzes the initial dihydroxylation of the biphenyl ring. nih.gov | Biphenyl and less-chlorinated PCB congeners. nih.gov |

| Dihydrodiol Dehydrogenase | Converts the cis-dihydrodiol to a dihydroxybiphenyl. uva.nl | Dihydroxylated PCB intermediates. uva.nl |

Under anaerobic conditions, a different microbial process known as reductive dechlorination can occur. asm.orgnih.gov This process involves the removal of chlorine atoms from the biphenyl rings, with the PCB congener acting as an electron acceptor. asm.org Reductive dechlorination is a significant pathway for the breakdown of highly chlorinated PCBs in anaerobic environments like sediments. asm.orgourniagarariver.ca This process typically results in the formation of less chlorinated congeners, which may then be more susceptible to aerobic degradation. nio.res.in

Research on anaerobic dechlorination has shown that different microbial consortia can target chlorine atoms at different positions (ortho, meta, para). asm.orgnih.gov While specific studies focusing solely on the anaerobic dechlorination of this compound are limited, the general principles suggest that the removal of its ortho-chlorines is a potential, albeit likely slow, degradation pathway in anaerobic settings.

Aerobic Degradation Pathways (e.g., Dioxygenase Attack)

Metabolomic Characterization of Biotransformation Products

The metabolism of polychlorinated biphenyls (PCBs) is a complex process that influences their toxicity and persistence. nih.gov For this compound (PCB 54), biotransformation primarily occurs through the microsomal monooxygenase system, which is catalyzed by cytochrome P-450 enzymes. nih.gov This process results in the formation of more polar metabolites that can subsequently be conjugated and excreted. nih.gov The main metabolites are hydroxylated products. nih.gov

The metabolism of PCBs, including this compound, is generally slow, which contributes to their tendency to accumulate in body tissues. nih.gov The specific pattern of chlorine substitution significantly dictates the rate and products of metabolism. nih.gov In the case of this compound, theoretical analysis has identified potential mono-hydroxylated metabolites. nih.gov These biotransformation products are formed by the addition of a hydroxyl (-OH) group to one of the available carbon positions on the biphenyl rings. nih.gov

Key identified potential metabolites of this compound are detailed in the table below.

Table 1: Potential Hydroxylated Metabolites of this compound

| Metabolite Name | Parent Compound | IUPAC Name of Metabolite |

|---|---|---|

| 3-OH-PCB 54 | This compound | 3',4',5'-trichloro-2'-(2,6-dichlorophenyl)biphenyl-3-ol |

| 4-OH-PCB 54 | This compound | 3',4',5'-trichloro-2'-(2,6-dichlorophenyl)biphenyl-4-ol |

Data sourced from a comprehensive list of theoretically possible mono-hydroxylated PCB metabolites. nih.gov

Factors Influencing Biodegradation Efficiency (e.g., Nutrient Availability, Co-metabolism)

The efficiency of this compound biodegradation is not constant and is influenced by several environmental and biological factors. Key among these are nutrient availability and the requirement for co-metabolism.

Nutrient Availability

The availability of essential nutrients can significantly alter the uptake and transfer of this compound in aquatic food chains. nih.gov Research on the diatom Stephanodiscus minutulus demonstrated that nutrient status plays a crucial role in the absorption of this compound. nih.gov

A study examining the uptake of this compound (PCB #54) by the diatom under different nutrient conditions found that nutrient-limited cultures had a higher percentage uptake of the total available PCB compared to nutrient-replete cultures. nih.gov Specifically, cultures grown in low-silicon (low-Si) and low-phosphorus (low-P) media showed significantly higher PCB uptake than those in non-limiting or low-nitrogen (low-N) media. nih.gov This suggests that the physiological state of microorganisms, as dictated by nutrient availability, is a critical factor in the initial step of biodegradation and bioaccumulation. nih.gov

Table 2: Effect of Nutrient Status on Uptake of this compound by Stephanodiscus minutulus

| Nutrient Treatment | Percentage Uptake of Total PCB |

|---|---|

| Low-Silicon (Low-Si) | 68% |

| Low-Phosphorus (Low-P) | 62% |

| Non-limiting | 55% |

| Low-Nitrogen (Low-N) | 52% |

Data from a study on the uptake of PCB congener #54 by the diatom Stephanodiscus minutulus after 24 hours. nih.gov

Co-metabolism

The structural characteristics of this compound make it highly resistant to microbial degradation. uth.gr PCBs containing two chlorine atoms on the ortho-positions (positions 2 and 6) of each biphenyl ring, such as this compound, exhibit a striking resistance to breakdown. uth.gr This resistance is due to the steric hindrance caused by the ortho-substituted chlorines, which impedes the action of bacterial dioxygenase enzymes responsible for initiating aerobic degradation. uth.gr

Consequently, the degradation of more chlorinated congeners like this compound typically does not support microbial growth on its own. nih.gov Instead, it proceeds through a process called co-metabolism. uth.grnih.gov In co-metabolism, microorganisms utilize a more easily degradable primary substrate, such as biphenyl, as their main source of carbon and energy. uth.grnih.gov While metabolizing the primary substrate, the bacteria produce enzymes that fortuitously transform the resistant PCB congener. nih.gov Plant roots can stimulate this process by releasing organic compounds that serve as electron donors to support aerobic co-metabolism. nih.gov The metabolism of PCBs is often energetically unfavorable, necessitating an additional carbon source to support biodegradation. nih.gov

Research Findings on Biological Effects

Neurotoxic Effects

Research suggests that non-dioxin-like PCBs, including ortho-substituted congeners, can have neurotoxic effects. osti.govepa.gov Some studies have explored how these compounds may alter neuronal signaling and development. osti.govresearchgate.net One area of investigation is the effect of these congeners on intracellular calcium concentrations, which are crucial for neuronal function. osti.gov Studies have shown that some ortho-substituted PCBs can induce apoptosis (programmed cell death) in neuronal cells, potentially through mechanisms involving phospholipase A2-mediated calcium influx. nih.gov

Endocrine Disruption

This compound has been studied for its potential to disrupt the endocrine system. nih.gov Research indicates that this congener can exhibit estrogenic activity both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.gov Interestingly, while the compound itself does not appear to bind to the primary estrogen receptors (ERα and ERβ), its estrogenic effects are thought to be mediated through an estrogen receptor-dependent pathway. nih.gov One hypothesis is that an undetected metabolite of this compound may be responsible for this activity. nih.gov

Formation and Bioactivity of Metabolites (e.g., Hydroxylated and Methylsulfonyl Conjugates)

Effects on Cellular Processes

At the cellular level, non-dioxin-like PCBs have been shown to influence various processes. Some research indicates that these compounds can interfere with G-protein coupled receptor-mediated calcium signaling by inhibiting store-operated calcium entry. plos.org This can have downstream effects on numerous cellular functions that are regulated by calcium.

Conclusion

2,2',6,6'-Tetrachlorobiphenyl, as a representative non-dioxin-like, fully ortho-substituted PCB congener, holds a significant position in environmental and toxicological research. Its unique structural characteristics and distinct biological activities, separate from the dioxin-like pathway, have provided valuable insights into the complex mechanisms of PCB toxicity. Continued research on this and similar congeners is crucial for a comprehensive understanding of the environmental and health implications of this persistent class of pollutants.

Conclusion and Future Research Perspectives for 2,2 ,6,6 Tetrachlorobiphenyl

Summary of Current Understanding Regarding 2,2',6,6'-Tetrachlorobiphenyl Dynamics and Mechanisms

This compound, also known as PCB 54, is a specific congener of polychlorinated biphenyls (PCBs), a class of synthetic organic compounds that have garnered significant environmental and health concerns. ontosight.ai Structurally, it consists of a biphenyl (B1667301) backbone with four chlorine atoms attached at the 2, 2', 6, and 6' positions. This ortho-substituted configuration influences its physical, chemical, and toxicological properties. Like other PCBs, it is persistent in the environment, bioaccumulates in food chains, and is subject to long-range atmospheric transport. ontosight.aibiorxiv.org

The dynamics of this compound in the environment are characterized by its low aqueous solubility and strong adsorption to soil, sediment, and organic matter. sfu.ca This limits its leaching potential but contributes to its persistence in these environmental compartments. Bioaccumulation is a significant process, with the compound concentrating in the fatty tissues of organisms. nih.gov Studies have shown its uptake by phytoplankton and subsequent transfer to zooplankton, indicating its entry into aquatic food webs. researchgate.net

Mechanistically, the toxic effects of PCBs are congener-specific. nih.gov While some PCBs exert their effects through the aryl hydrocarbon (Ah) receptor, the specific mechanisms of this compound are still under investigation. Research suggests that it may exhibit estrogenic activity. nih.gov Studies have shown that while this compound itself may not bind to estrogen receptors, a hydroxylated metabolite, 2,2',6,6'-tetrachloro-4-biphenylol, does. nih.gov However, the exact mechanism of its estrogenicity remains to be fully elucidated. nih.gov The metabolism of this compound is a key factor in its toxicokinetics, with hydroxylation being a primary pathway. nih.govnih.gov

Identification of Knowledge Gaps in Environmental Fate and Mechanistic Toxicology

Despite the existing body of research, significant knowledge gaps remain concerning the environmental fate and mechanistic toxicology of this compound.

Environmental Fate:

Atmospheric Transport and Deposition: While long-range atmospheric transport is a known phenomenon for PCBs, specific data on the atmospheric residence time, transport distances, and deposition patterns for this compound are limited.

Biotransformation and Degradation Rates: The rates and pathways of biotic and abiotic degradation of this compound in various environmental matrices (soil, sediment, water) are not well-quantified. Understanding the formation and fate of its metabolites in the environment is crucial.

Bioavailability in Sediments: The extent to which sediment-bound this compound is available for uptake by benthic organisms and subsequent transfer up the food web needs further investigation.

Influence of Environmental Factors: The impact of variables such as temperature, pH, organic matter content, and microbial community composition on the fate and transport of this specific congener requires more detailed study.

Mechanistic Toxicology:

Non-Ah Receptor-Mediated Pathways: The precise molecular mechanisms underlying the observed toxic effects of this compound, particularly those independent of the Ah receptor, are not fully understood.

Neurotoxicity: While some studies have implicated PCBs in neurotoxic outcomes, the specific neurotoxic potential of this compound and its metabolites requires more focused investigation. biorxiv.org

Endocrine Disruption: Further research is needed to fully characterize the endocrine-disrupting effects of this compound, including its interactions with various hormone receptors and signaling pathways beyond the estrogen receptor. nih.gov

Mixture Effects: Humans and wildlife are exposed to complex mixtures of PCBs and other contaminants. The interactive effects (synergistic, antagonistic, or additive) of this compound with other congeners and environmental pollutants are a critical area for future research.

Recommendations for Advanced Analytical Techniques and Integrated Research Approaches

To address the identified knowledge gaps, the application of advanced analytical techniques and integrated research approaches is essential.

Advanced Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like gas chromatography-high-resolution mass spectrometry (GC-HRMS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is crucial for the accurate identification and quantification of this compound and its metabolites in complex environmental and biological matrices. acs.orgresearchgate.net

Enantioselective Analysis: Since some PCBs are chiral and their enantiomers can exhibit different biological activities, the development and application of enantioselective analytical methods are necessary to understand the stereospecific fate and effects of this compound. nih.gov

Non-Target and Suspect Screening: Employing non-target and suspect screening approaches with HRMS can help in the discovery of novel metabolites and transformation products of this compound in the environment and in biological systems. biorxiv.org

In Vitro and In Silico Tools: The use of in vitro assays (e.g., cell-based assays, receptor binding assays) and in silico modeling (e.g., quantitative structure-activity relationship [QSAR] models) can aid in predicting the toxicity of this compound and its metabolites and in prioritizing them for further toxicological testing.

Integrated Research Approaches:

Field and Laboratory Studies: Combining field monitoring studies that measure the levels of this compound in various environmental compartments and biota with controlled laboratory experiments can provide a more comprehensive understanding of its environmental fate and effects.

'Omics' Technologies: Integrating genomics, transcriptomics, proteomics, and metabolomics can help elucidate the molecular mechanisms of toxicity of this compound by providing a holistic view of its impact on biological systems. researchgate.net

One Health Approach: Recognizing the interconnectedness of human, animal, and environmental health, a One Health approach should be adopted for studying the impacts of this compound. This involves collaborative research across different disciplines to assess the risks posed by this compound to the entire ecosystem.

Long-Term Monitoring Programs: Establishing and maintaining long-term monitoring programs for PCBs, including this compound, in various environmental and biological matrices is essential for tracking trends in contamination and assessing the effectiveness of regulatory measures.

Implications for Broader PCB Research and Environmental Science

The focused study of this compound has broader implications for the entire field of PCB research and environmental science.

Congener-Specific Risk Assessment: The unique properties and toxicological profile of this compound highlight the importance of a congener-specific approach to risk assessment for PCBs, rather than relying on the analysis of total PCBs or commercial mixtures. tandfonline.comepa.gov

Understanding Structure-Activity Relationships: Detailed investigation of this ortho-substituted congener contributes to a better understanding of the structure-activity relationships within the PCB class, helping to predict the toxicity of other, less-studied congeners. tandfonline.com

Role of Metabolism in Toxicity: The research on this compound underscores the critical role of metabolism in modulating the toxicity of PCBs. This emphasizes the need to consider the formation and effects of metabolites in toxicological evaluations. nih.govnih.gov

Persistent Organic Pollutants (POPs) Management: The challenges associated with the persistence, bioaccumulation, and toxicity of this compound serve as a case study for the broader management of persistent organic pollutants (POPs). nih.gov The knowledge gained can inform strategies for the remediation of contaminated sites and the prevention of future pollution from similar chemicals.

Development of Analytical Methods: The need for sensitive and specific methods to analyze this compound drives the development of advanced analytical techniques that can be applied to the study of other environmental contaminants. epri.comnerc.ac.uk

Q & A

Q. What methodologies are recommended for accurate quantification of 2,2',6,6'-tetrachlorobiphenyl in environmental matrices?

- Methodological Answer : High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for trace-level detection in aqueous samples, with method detection limits as low as 195 pg/L . For ultra-trace analysis (10⁻¹⁰ mol/L), Surface-Enhanced Raman Scattering (SERS) with acetone as a solvent can distinguish structural isomers via unique spectral fingerprints . Certified reference standards (e.g., BZ-54-50MG, 15968-05-5) should be used for calibration and quality control .

Q. How can researchers determine the aqueous solubility of this compound under varying environmental conditions?

- Methodological Answer : The Handbook of Aqueous Solubility Data provides a baseline solubility value (entry 2478) . However, environmental factors such as salinity, organic matter, and temperature can modulate solubility. For dynamic systems, microcosm experiments with vegetated sediments (e.g., mangrove ecosystems) can simulate real-world partitioning behavior .

Q. What are the key considerations for selecting analytical standards for this compound in PCB congener analysis?

- Methodological Answer : Use certified reference materials (CRMs) with isomer-specific validation, such as AccuStandard’s DIN 38407-3 PCB mix (2.5 µg/mL in n-hexane), which includes this compound (CAS 15968-05-5) . Ensure consistency in solvent choice (e.g., acetone or n-hexane) to avoid matrix interference during chromatographic separation .

Advanced Research Questions

Q. How can experimental designs address contradictions in degradation rates of this compound across different sediment types?

- Methodological Answer : Contradictions often arise from variable microbial communities and redox conditions. A tiered approach is recommended:

- Step 1 : Conduct microcosm studies with controlled PCB concentrations (e.g., 180–2700 µg/kg) in both vegetated (e.g., Kandelia obovata seedlings) and non-vegetated sediments to assess biodegradation kinetics .

- Step 2 : Pair microbial metagenomics with enzyme activity assays (e.g., dehydrogenase, urease) to identify degradation pathways .

- Step 3 : Validate findings using isotope-labeled analogs (e.g., deuterated standards) to track metabolite formation .

Q. What strategies resolve spectral interference in SERS detection of this compound when co-eluting with other tetrachlorobiphenyl congeners?

- Methodological Answer : Optimize substrate functionalization (e.g., gold nanoparticles with thiol ligands) to enhance selectivity. For example, this compound exhibits distinct SERS peaks at 620 cm⁻¹ (C-Cl stretching) and 1580 cm⁻¹ (aromatic ring vibrations), differentiating it from 2,2',3,3'- and 3,3',5,5'-congeners . Coupling SERS with pre-concentration techniques (e.g., solid-phase extraction) improves signal-to-noise ratios in complex matrices .

Q. How do steric effects influence the reactivity of this compound in photolytic degradation studies?

- Methodological Answer : The para-substituted chlorines create steric hindrance, reducing accessibility to reactive sites. To study this:

- Experimental Design : Compare degradation rates under UV irradiation (254 nm) with structurally similar congeners (e.g., 2,2',4,4'-tetrachlorobiphenyl).

- Data Analysis : Use quantum chemical calculations (e.g., DFT) to model bond dissociation energies and predict reaction pathways.

- Validation : Monitor photoproducts via HRGC/HRMS, focusing on dechlorination intermediates (e.g., trichlorobiphenyls) .

Q. What are the implications of this compound’s low water solubility (15.59 µg/L at 25°C) for bioavailability assays in aquatic toxicity studies?

- Methodological Answer : Low solubility limits bioaccessibility, necessitating the use of carriers like dimethyl sulfoxide (DMSO) or humic acids to enhance dispersion. For chronic exposure studies, apply passive dosing systems (e.g., silicone O-rings) to maintain stable aqueous concentrations . Pair these with biomarker analyses (e.g., CYP450 enzyme induction) to assess sublethal effects .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies between laboratory-derived solubility data and field measurements for this compound?

- Methodological Answer : Lab data (e.g., 15.59 µg/L) often ignore colloidal or particulate-bound fractions. To resolve discrepancies:

- Field Sampling : Use continuous flow centrifugation to separate dissolved and particulate phases.

- Analytical Adjustment : Apply equilibrium partitioning models (e.g., Karickhoff’s equation) to account for organic carbon content in sediments .

Q. What quality control measures are critical for inter-laboratory validation of this compound detection in HRGC/HRMS workflows?

- Methodological Answer :

- Internal Standards : Use deuterated analogs (e.g., this compound-d₅) to correct for matrix effects .

- Blanks and Spikes : Include procedural blanks and spike recovery tests (60–120% acceptable range) to monitor contamination and accuracy .

- Isomeric Purity : Confirm peak identity via retention time locking and orthogonal methods (e.g., SERS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.